

A Technical Guide to the Isotopic Purity of Commercially Available 1-Heptanol-d7

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Compound of Interest

Compound Name: **1-Heptanol-d7**

Cat. No.: **B15557430**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of commercially available **1-Heptanol-d7**. It includes a summary of available products, detailed experimental protocols for verifying isotopic purity, and visual workflows to aid in understanding the analytical processes. **1-Heptanol-d7**, a deuterated form of 1-Heptanol, is primarily utilized as an internal standard for quantitative analysis in techniques like NMR, GC-MS, or LC-MS.^[1] The substitution of hydrogen with deuterium, a stable heavy isotope, allows it to be distinguished from its non-deuterated counterpart, making it an invaluable tracer in drug development and metabolic studies.^[1]

Commercial Availability and Specifications

The isotopic purity of commercially available **1-Heptanol-d7** is a critical parameter for ensuring accuracy in quantitative studies. Below is a summary of representative commercial offerings. Researchers should always consult the supplier's Certificate of Analysis (CoA) for lot-specific data.

Supplier	Product Name	CAS Number	Stated Isotopic Purity (Atom % D)
MedChemExpress	1-Heptanol-d7	34421-97-7	Not explicitly stated, requires CoA
Various Suppliers	1-Heptanol-d7	34421-97-7	Typically ≥98%

Note: Isotopic purity can vary between batches. It is imperative to obtain the Certificate of Analysis for the specific lot being used.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic enrichment and purity of deuterated compounds like **1-Heptanol-d7** is predominantly accomplished through Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.^{[2][3]} These two methods provide complementary information regarding the extent and position of deuterium labeling.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

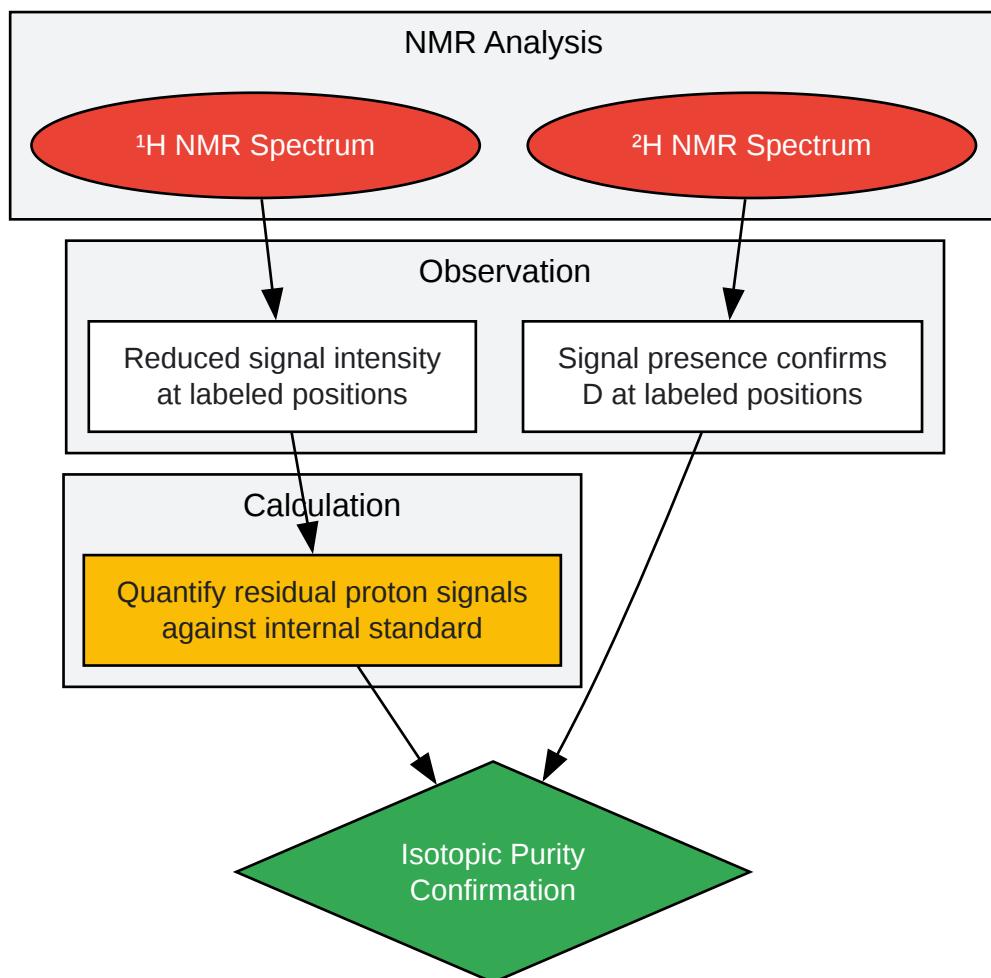
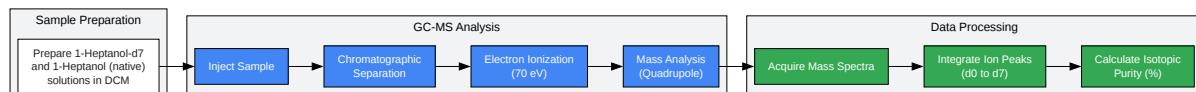
GC-MS is a powerful technique for determining the isotopic enrichment of volatile compounds like 1-Heptanol.^{[4][5]} The method separates the analyte from impurities before it enters the mass spectrometer, where the mass-to-charge ratio of the parent molecule and its fragments are measured.

Detailed Methodology:

- Sample Preparation:
 - Prepare a stock solution of **1-Heptanol-d7** in a high-purity volatile solvent (e.g., Dichloromethane, GC-MS grade). A typical concentration is 1 mg/mL.
 - Prepare a dilution series of the stock solution to determine the optimal concentration for analysis, typically in the low $\mu\text{g/mL}$ range.
 - Prepare a corresponding sample of non-deuterated 1-Heptanol to serve as a natural abundance reference.^[5]
- Instrumentation (Example Parameters):
 - Gas Chromatograph: Agilent 8890 GC System (or equivalent).
 - Column: DB-5ms (30 m x 0.25 mm, 0.25 μm film thickness) or similar non-polar column.

- Injection Volume: 1 μ L.
- Inlet Temperature: 250°C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 2 minutes.
 - Ramp: 10°C/min to 200°C.
 - Hold: 5 minutes at 200°C.
- Mass Spectrometer: Agilent 5977B MSD (or equivalent).
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Scan Range: m/z 30-200.

- Data Analysis:
 - Acquire the mass spectrum for both the deuterated and non-deuterated 1-Heptanol.
 - Identify the molecular ion peak (M⁺) for 1-Heptanol (m/z 116.20) and **1-Heptanol-d7** (m/z ~123.24).
 - Integrate the ion chromatograms for the relevant mass isotopologues (e.g., d0 to d7).
 - The isotopic purity is calculated by comparing the measured isotope distributions with the theoretical distribution, correcting for the natural abundance of isotopes like ¹³C.^[5] The percentage of the d7 isotopologue relative to all other isotopologues (d0-d6) determines the isotopic purity.



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